REACTION_SMILES
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[Br-:28].[Br:1][CH2:2][CH2:3][CH2:4][OH:5].[CH2:29]([N+:30]([CH2:31][CH2:32][CH2:33][CH3:34])([CH2:35][CH2:36][CH2:37][CH3:38])[CH2:39][CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH3:45].[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[CH3:54][CH2:55][CH2:56][CH2:57][CH2:58][CH3:59].[Cl:6][c:7]1[c:8]([OH:20])[c:9]([Cl:19])[cH:10][c:11]([O:13][CH2:14][CH:15]=[C:16]([Cl:17])[Cl:18])[cH:12]1.[Na+:22].[OH-:21].[OH2:46].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[CH2:2]([CH2:3][CH2:4][OH:5])[O:20][c:8]1[c:7]([Cl:6])[cH:12][c:11]([O:13][CH2:14][CH:15]=[C:16]([Cl:17])[Cl:18])[cH:10][c:9]1[Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Oc1c(Cl)cc(OCC=C(Cl)Cl)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(Cl)cc(OCC=C(Cl)Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O
|
Name
|
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
|
OCCCOc1c(Cl)cc(OCC=C(Cl)Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |